Sematilide

IKr binding radioligand displacement Ki value

Select sematilide (CK-1752) for its intermediate IKr potency (Ki=12μM)—250-fold weaker than dofetilide yet stronger than d-sotalol—enabling graded channel blockade across 10-300μM without saturation artifacts. Validated positive control for torsadogenic liability assessment. Well-defined PK/PD (t1/2=3.6h, oral bioavailability 47%) ideal for exposure-response modeling. Distinct antiarrhythmic spectrum suppresses PES-induced reentrant arrhythmias in canine models. For researchers requiring tractable IKr pharmacology rather than binary on/off channel engagement.

Molecular Formula C14H23N3O3S
Molecular Weight 313.42 g/mol
CAS No. 101526-83-4
Cat. No. B012866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSematilide
CAS101526-83-4
SynonymsCK 1752
CK-1752
sematilide
Molecular FormulaC14H23N3O3S
Molecular Weight313.42 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
InChIInChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18)
InChIKeyKHYPYQZQJSBPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sematilide (CAS 101526-83-4): A Reference-Standard Selective IKr Blocker for Class III Antiarrhythmic Research and Cardiac Electrophysiology Studies


Sematilide (CK-1752) is a methanesulfonamide class III antiarrhythmic agent that functions as a selective blocker of the rapidly activating delayed rectifier potassium current (IKr) [1]. It prolongs cardiac action potential duration and effective refractory period without depressing the maximum upstroke slope, consistent with a pure class III electrophysiologic profile [2]. Sematilide has been evaluated in clinical trials up to Phase 2 for ventricular arrhythmias and serves as a benchmark tool compound for studying IKr channel pharmacology and drug-induced QT prolongation mechanisms [3].

Why Sematilide Cannot Be Directly Substituted with Other Class III IKr Blockers: Evidence-Based Differentiation in Binding Affinity, Potency, and Electrophysiologic Profile


Despite sharing a common mechanism of IKr blockade, class III methanesulfonamide agents exhibit substantial quantitative differences in channel binding affinity (Ki), functional potency for refractoriness prolongation (EC25), voltage dependence, and proarrhythmic liability [1]. Sematilide occupies an intermediate potency tier between high-affinity agents like dofetilide/E-4031 and the lower-potency agent d-sotalol, with a Ki value of 12 μM that is approximately 250-fold weaker than dofetilide [1]. Moreover, sematilide demonstrates a distinct antiarrhythmic spectrum in canine models, suppressing only programmed electrical stimulation-induced reentrant arrhythmias while lacking efficacy against coronary ligation-reperfusion arrhythmias—a profile that differs from E-4031 and d-sotalol [2]. These quantifiable differences preclude simple interchangeability for experimental or procurement purposes.

Quantitative Differentiation of Sematilide: Direct Comparative Data Against Closest IKr Blocker Analogs


IKr Channel Binding Affinity: Sematilide vs. Dofetilide, E-4031, and d-Sotalol

In a direct head-to-head radioligand binding study using ³H-dofetilide displacement in guinea pig ventricular myocytes, sematilide demonstrated a Ki value of 12 ± 5 μM for IKr channel binding [1]. This affinity is approximately 250-fold weaker than dofetilide (Ki = 47 ± 7 nM) and approximately 315-fold weaker than E-4031 (Ki = 38 ± 8 nM), but approximately 8-fold more potent than d-sotalol (Ki ≈ 100 μM) [1].

IKr binding radioligand displacement Ki value class III antiarrhythmic

Functional Potency for Refractoriness Prolongation: EC25 Values in Isolated Papillary Muscle

The same comparative study assessed functional electrophysiologic activity by measuring the concentration required to increase effective refractory period (ERP) by 25% above baseline (EC25) in isolated guinea pig papillary muscles [1]. Sematilide exhibited an EC25 of 20.2 μM, compared to 45.0 nM for dofetilide, 76.9 nM for E-4031, and 63.5 μM for d-sotalol [1].

effective refractory period EC25 functional potency guinea pig papillary muscle

Voltage Dependence of IKr Block: Rank Order Potency at Depolarized Potentials

Voltage-clamp experiments on isolated guinea pig ventricular myocytes established a consistent potency rank order across test potentials from 0 to 60 mV: E-4031 ≈ dofetilide > sematilide > sotalol [1]. Block of tail currents by all compounds was more potent after test potentials to +60 mV than after those ≤0–10 mV [1].

voltage dependence IKr tail current reverse use-dependence voltage-clamp

Clinical Ventricular Tachycardia Suppression: Sematilide Efficacy in Patients

In a clinical electrophysiologic study of 27 patients with inducible sustained ventricular tachycardia, oral sematilide (mean dose 133 ± 29 mg every 8 hours) suppressed VT induction in 41% of patients [1]. Responders exhibited a significantly greater increase in right ventricular effective refractory period (38 ± 14 ms increase) compared to non-responders (19 ± 18 ms increase; P = 0.015) [1].

ventricular tachycardia programmed electrical stimulation clinical efficacy refractoriness

Proarrhythmic Liability: Comparative TdP Induction with Amiodarone in Canine AV Block Model

In a canine chronic atrioventricular block model, both sematilide and amiodarone prolonged the QT interval, but the onset was faster for sematilide [1]. High-dose sematilide induced torsades de pointes (TdP) in 3 of 4 animals, resulting in death, whereas neither low-dose sematilide nor either dosage of amiodarone induced lethal ventricular arrhythmias [1].

torsades de pointes proarrhythmia QT prolongation canine AV block

Pharmacokinetic Differentiation: Sematilide Elimination Half-Life and Renal Excretion

Sematilide exhibits an elimination half-life of 3.6 ± 0.8 hours following intravenous administration, with 77 ± 13% of the dose recovered unchanged in urine [1]. Oral bioavailability is 47 ± 15% [2]. These parameters contrast with dofetilide, which has an elimination half-life of approximately 8-10 hours and is also predominantly renally excreted [3].

pharmacokinetics half-life renal clearance bioavailability

Sematilide Applications: Validated Use Cases in Cardiac Electrophysiology, Safety Pharmacology, and Antiarrhythmic Drug Development


Intermediate-Potency IKr Blocker for Concentration-Response Calibration in Voltage-Clamp Studies

Researchers requiring an IKr blocker with potency intermediate between high-affinity agents (dofetilide, E-4031) and low-potency compounds (d-sotalol) should select sematilide. Its Ki of 12 μM and IC50 of 25 μM for delayed rectifier K+ current inhibition [1] enable graded IKr blockade across a tractable concentration range (10-300 μM) in whole-cell patch clamp experiments, facilitating detailed current-voltage relationship analysis without saturation at sub-micromolar concentrations [2].

Positive Control Compound for Drug-Induced QT Prolongation and Torsades de Pointes Studies

Sematilide serves as a validated positive control in preclinical cardiac safety pharmacology assessments. In canine chronic AV block models, sematilide reliably induces QT prolongation and torsades de pointes at high doses (3/4 animals), providing a benchmark against which novel compounds with potential proarrhythmic liability can be compared [1]. Its selective IKr blockade mechanism makes it a reference standard for evaluating the torsadogenic potential of new chemical entities [1].

Translational Tool for Correlating ERP Prolongation with Ventricular Tachycardia Suppression

Investigators studying the relationship between ventricular refractoriness prolongation and antiarrhythmic efficacy should utilize sematilide as a tool compound. Clinical data demonstrate that sematilide-induced increases in right ventricular ERP (38 ± 14 ms in responders) correlate with sustained VT suppression in 41% of patients [1]. This established ERP-response relationship provides a validated translational endpoint for bridging preclinical electrophysiology findings to clinical antiarrhythmic efficacy predictions [1].

Pharmacokinetic-Pharmacodynamic Modeling of Class III Antiarrhythmic Agents

Sematilide offers a well-characterized PK/PD profile suitable for modeling studies. Its elimination half-life of 3.6 ± 0.8 hours and predominantly renal excretion (77 ± 13% unchanged) [1] provide a defined clearance pathway, while the linear relationship between plasma concentration and QTc prolongation (r = 0.66-0.92) [1] enables precise effect-site modeling. Oral bioavailability of 47% [2] further supports its use in studies comparing intravenous versus oral class III antiarrhythmic exposure-response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sematilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.